sec-Hexyl Alcohol Phthalate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

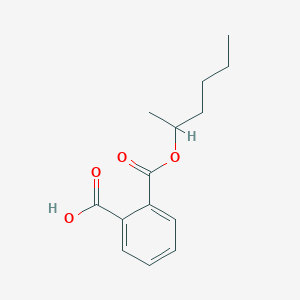

2-Hexan-2-yloxycarbonylbenzoic acid is an organic compound that belongs to the class of carboxylic acids. Carboxylic acids are characterized by the presence of a carboxyl group (-COOH) attached to a hydrocarbon radical. This compound is notable for its unique structure, which includes a hexyl group and a benzoic acid moiety. It is used in various scientific and industrial applications due to its chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 2-Hexan-2-yloxycarbonylbenzoic acid can be achieved through several synthetic routes. One common method involves the esterification of benzoic acid with 2-hexanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion.

Another method involves the use of Grignard reagents. In this approach, a Grignard reagent, such as hexylmagnesium bromide, reacts with carbon dioxide to form the corresponding carboxylic acid after hydrolysis. This method is advantageous for its ability to introduce the hexyl group directly onto the benzoic acid framework .

Industrial Production Methods

Industrial production of 2-Hexan-2-yloxycarbonylbenzoic acid often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency .

化学反应分析

Types of Reactions

2-Hexan-2-yloxycarbonylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst

Major Products Formed

Oxidation: Formation of hexanone or hexanal.

Reduction: Formation of hexanol.

Substitution: Formation of nitrobenzoic acid or halobenzoic acid derivatives

科学研究应用

Plasticizer in Polyvinyl Chloride (PVC)

One of the primary applications of sec-Hexyl Alcohol Phthalate is as a plasticizer in PVC production. It is incorporated into flexible vinyl products, which can contain anywhere from 1% to 40% of the compound by weight. Common products include:

- Consumer Goods : Imitation leather, rainwear, footwear, upholstery, flooring, and tablecloths.

- Medical Devices : IV bags, tubing, and catheters, where it provides softness and flexibility essential for safe patient care .

Use in Medical Applications

In medical settings, this compound is crucial for the manufacturing of devices that require flexibility. However, there are concerns regarding its leaching into patients during medical procedures. Research indicates that exposure can exceed tolerable daily intake levels for vulnerable populations such as neonates and pregnant women . The American Academy of Pediatrics has recommended exploring DEHP-free alternatives for high-risk patients .

Environmental Applications

This compound is also studied for its environmental impact. Its presence in consumer products raises concerns about potential leaching into the environment. Studies have focused on detecting and quantifying phthalates in various materials, including children's toys and food packaging .

Comparative Analysis with Other Plasticizers

A significant body of research has compared this compound with alternative plasticizers. For instance:

| Property | This compound | Alternative Plasticizers (e.g., DINP) |

|---|---|---|

| Flexibility | High | Moderate |

| Toxicity | Moderate | Low |

| Cost | Low | Higher |

| Migration Potential | High | Lower |

This comparison highlights the trade-offs between cost-effectiveness and potential health risks associated with different plasticizers .

Case Study 1: Medical Devices

A study published in the Journal of Transfusion Medicine assessed the risks associated with DEHP leaching from medical devices. The findings indicated that while there are risks associated with exposure, the benefits of using these devices often outweigh the potential dangers .

Case Study 2: Environmental Impact

Research conducted by Benaniba and Massardier-Nageotte explored the effects of epoxidized sunflower oil as a bio-based co-plasticizer alongside DEHP in PVC formulations. The study demonstrated that incorporating bio-based alternatives could reduce environmental impact while maintaining desirable mechanical properties .

Regulatory Considerations

Due to health concerns linked to phthalates, regulatory agencies have begun to impose restrictions on their use in consumer products. The U.S. FDA has issued guidelines recommending alternatives to DEHP in medical settings, particularly for high-risk populations .

作用机制

The mechanism of action of 2-Hexan-2-yloxycarbonylbenzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, affecting their stability and reactivity .

相似化合物的比较

Similar Compounds

Benzoic acid: A simpler aromatic carboxylic acid without the hexyl group.

Hexanoic acid: A straight-chain carboxylic acid without the aromatic ring.

2-Hexylbenzoic acid: Similar structure but lacks the ester linkage

Uniqueness

2-Hexan-2-yloxycarbonylbenzoic acid is unique due to its combination of an aromatic ring and a hexyl ester group. This structure imparts distinct chemical properties, such as increased hydrophobicity and the ability to participate in diverse chemical reactions. Its dual functional groups make it versatile for various applications in research and industry .

生物活性

Sec-Hexyl Alcohol Phthalate, commonly referred to as sec-hexyl phthalate, is a member of the phthalate family, which are esters of phthalic acid. These compounds are widely used as plasticizers in various consumer products. Understanding the biological activity of sec-hexyl phthalate is crucial due to its potential health impacts and environmental implications.

This compound is characterized by its chemical structure, which includes a hexyl alcohol moiety attached to the phthalate backbone. This structure contributes to its physical properties, including solubility and volatility, influencing its biological interactions.

Biological Activity Overview

The biological activity of sec-hexyl phthalate encompasses various effects on human health and ecological systems. Key areas of focus include:

- Toxicological Effects : Studies have shown that phthalates can act as endocrine disruptors, affecting hormonal balance and reproductive health.

- Antibacterial Properties : Some research indicates that certain phthalates exhibit antibacterial activity, although this varies significantly among different compounds within the family.

- Developmental and Reproductive Toxicity : Animal studies have linked exposure to phthalates with adverse developmental outcomes, particularly in reproductive systems.

Toxicological Profile

The toxicological profile of sec-hexyl phthalate includes several critical findings:

Case Study 1: Endocrine Disruption

A comprehensive review highlighted that exposure to various phthalates, including sec-hexyl phthalate, was associated with altered testosterone levels in male rodents. This disruption is linked to potential reproductive toxicity, raising concerns for human health implications.

Case Study 2: Antibacterial Properties

Research conducted on the antibacterial activity of phthalates revealed that some derivatives exhibit significant inhibition against pathogenic bacteria. For instance, a study found that sec-hexyl phthalate showed promising results against Staphylococcus aureus and Escherichia coli, suggesting potential applications in antimicrobial formulations .

Research Findings

Recent studies have focused on the metabolic pathways and mechanisms of action for sec-hexyl phthalate:

- Metabolism : Sec-hexyl phthalate is metabolized into monoesters which are believed to be responsible for its biological effects. These metabolites can interact with various cellular receptors, influencing cellular signaling pathways.

- Cellular Impact : In vitro studies demonstrated that exposure to sec-hexyl phthalate can lead to oxidative stress and apoptosis in mammalian cells, indicating potential cytotoxic effects at higher concentrations .

属性

IUPAC Name |

2-hexan-2-yloxycarbonylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-3-4-7-10(2)18-14(17)12-9-6-5-8-11(12)13(15)16/h5-6,8-10H,3-4,7H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHLWYSOOMXQBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)OC(=O)C1=CC=CC=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。